FR 900490

CFU-C assay bone marrow progenitor cells myelosuppression reversal

Select FR 900490 (BMY 28700) for its unique ability to restore bone marrow CFU-C colonies and reverse mitomycin C-induced myelosuppression in vivo—a functional profile absent in lymphocyte-centric FR-series immunomodulators and NOD agonists. This pseudo-tripeptide, featuring an α,β-diaminobutyric acid core, serves as a reliable reference for hematopoiesis research and a validated NOD-negative control. High-purity (>98%) synthetic material ensures reproducible CFU-C and SAR studies.

Molecular Formula C14H22N6O6
Molecular Weight 370.36 g/mol
CAS No. 105424-59-7
Cat. No. B1674039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR 900490
CAS105424-59-7
SynonymsFR 900490;  FR900490;  FR-900490;  BMY 28700.
Molecular FormulaC14H22N6O6
Molecular Weight370.36 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)C(CC(=O)N)N)NC(CC1=CN=CN1)C(=O)O
InChIInChI=1S/C14H22N6O6/c1-6(19-9(13(23)24)2-7-4-17-5-18-7)11(14(25)26)20-12(22)8(15)3-10(16)21/h4-6,8-9,11,19H,2-3,15H2,1H3,(H2,16,21)(H,17,18)(H,20,22)(H,23,24)(H,25,26)/t6-,8+,9+,11+/m1/s1
InChIKeySJMNSEOOTVHHOW-PBCZWWQYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FR 900490 (CAS 105424-59-7) Procurement Guide: Sourcing a Fungal-Derived Peptide Immunomodulator for Myeloprotection Research


FR 900490 (also designated BMY 28700) is a pseudo-tripeptide immunomodulator with the molecular formula C₁₄H₂₂N₆O₆ (MW 370.36), first isolated from the rare coelomycetous fungus Discosia sp. F-11809 [1]. Its structure, elucidated as (2S,3R)-2-[(L-asparaginyl)amino]-3-[[(S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]butanoic acid, contains an unusual α,β-diaminobutyric acid core assembled from L-threonine, L-histidine, and L-asparagine residues, and has been confirmed by total chemical synthesis [2]. FR 900490 is classified in the MeSH hierarchy under Peptides and is catalogued in ChEBI (CHEBI:214067) as a fungal metabolite [3]. Unlike many in-class immunomodulators that act primarily on lymphocyte proliferation or macrophage activation, FR 900490 was discovered through its ability to restore colony-forming units in culture (CFU-C) in bone marrow cells, a functional readout that directly informs its niche utility in experimental myeloprotection and hematopoiesis models [1].

Why FR 900490 Cannot Be Replaced by FR-900483, FR-901235, or Muramyl Dipeptide in Bone Marrow CFU-C Restoration Assays


The Fujisawa (now Astellas) FR-series immunomodulators and the broader class of peptidoglycan-derived NOD agonists (e.g., MDP, FK-156, FK-565) are often grouped together as 'immunoactive substances of microbial origin,' yet this categorization obscures critical functional divergence. FR-900483 (nectrisine), a pyrroline small molecule (C₅H₉NO₃) from Nectria lucida, rescues Concanavalin A-stimulated lymphocyte proliferation suppressed by tumor-derived immunosuppressive factor but shows no reported activity on bone marrow CFU-C [1]. FR-901235, a phenalenone derivative from Paecilomyces carneus, similarly acts on mitogen-induced lymphocyte proliferation and partially restores delayed-type hypersensitivity in tumor-bearing mice, with no evidence of myeloprotective capacity [2]. Muramyl dipeptide (MDP) and the FK-series Nod1 agonists signal through intracellular NOD-like receptors to activate macrophages and dendritic cells, a mechanism orthogonal to the bone marrow stromal niche targeted by FR 900490 [3]. FR 900490 remains the sole member of this discovery series for which both in vitro CFU-C restoration and in vivo reversal of mitomycin C-induced myelosuppression have been explicitly demonstrated in the primary literature [4]. Substituting any of these comparators into a bone marrow CFU-C assay without prior validation risks experimental failure, as their functional domains are lymphocyte-centric rather than myelopoietic.

FR 900490 (BMY 28700) Evidence Guide: Quantitative Differentiation Against FR-900483, FR-901235, and MDP


Bone Marrow CFU-C Restoration: FR 900490 vs. FR-900483 and FR-901235 — Divergent Functional Targets

FR 900490 restored colony-forming units in culture (CFU-C) in murine bone marrow cells that had been suppressed by exposure to immunosuppressive factor isolated from the serum of sarcoma 180 tumor-bearing mice. The primary publication reports restoration to a 'normal level' in vitro [1]. Under equivalent experimental conditions in the same laboratory, FR-900483 (nectrisine) demonstrated restoration of Concanavalin A-stimulated lymphocyte proliferation—not bone marrow CFU-C—and restored antibody production against sheep red blood cells in immunosuppressed mice [2]. FR-901235 similarly rescued mitogen-induced lymphocyte proliferation and partially restored delayed-type hypersensitivity, without any reported bone marrow CFU-C activity [3]. The functional divergence is categorical: FR 900490 is the only member of the Fujisawa FR-series immunomodulators whose primary published readout is hematopoietic progenitor cell recovery rather than lymphocyte proliferation.

CFU-C assay bone marrow progenitor cells myelosuppression reversal immunosuppressive factor

In Vivo Myeloprotection Against Mitomycin C: FR 900490's Unique Phenotype Within the FR-Series

FR 900490 was evaluated in a mitomycin C (MMC)-induced myelosuppression model in mice. The subsequent administration of FR 900490 caused a 'significant increase' of CFU-C in bone marrow cells that had been depressed by MMC treatment [1]. This in vivo myeloprotective phenotype is unique within the FR-series: neither FR-900483 nor FR-901235 have published data demonstrating reversal of chemotherapy-induced bone marrow suppression in vivo. Deoxyspergualin, a structurally unrelated immunosuppressant, has demonstrated myeloprotective activity against MMC in a splenic colony-forming cell assay [2], but operates through a fundamentally different mechanism (binding to Hsc70 and modulating NF-κB). The MMC reversal data for FR 900490, while qualitative ('significant increase'), represents the only direct in vivo evidence of chemotherapy-related myeloprotection among the Fujisawa fungal immunomodulators.

mitomycin C myeloprotection in vivo CFU-C chemotherapy adjuvant hematopoietic recovery

Unique Peptide Scaffold with α,β-Diaminobutyric Acid Core: Structural Basis for Distinct Pharmacophore vs. MDP and FK-Series Agonists

The chemical structure of FR 900490 (C₁₄H₂₂N₆O₆, MW 370.36) is a linear pseudo-tripeptide composed of L-asparagine, an unusual (2S,3R)-α,β-diaminobutyric acid core derived from L-threonine, and an L-histidine residue bearing a free carboxyl group [1]. This scaffold was confirmed by total synthesis via diastereoselective preparation of the α,β-diaminobutyric acid unit, establishing a viable synthetic route [2]. In contrast, muramyl dipeptide (MDP, N-acetylmuramyl-L-alanyl-D-isoglutamine, MW 492.5) is a glycopeptide containing an N-acetylmuramic acid sugar coupled to a dipeptide, and acts as a Nod2 receptor agonist [3]. FK-156 and FK-565 are Nod1-activating peptides mimicking the D-γ-glutamyl-meso-diaminopimelic acid motif of bacterial peptidoglycan [3]. FR-900483 (nectrisine, C₅H₉NO₃, MW 131.13) is a pyrroline small molecule structurally unrelated to peptides [4]. FR 900490's distinct peptide architecture—a free amino acid-like structure lacking the sugar moiety of MDP or the DAP-mimetic of FK compounds—predicts a fundamentally different molecular recognition profile, potentially engaging targets outside the NOD-like receptor family.

α,β-diamino acid peptide immunomodulator structure-activity relationship NOD agonist comparison fungal metabolite

Confirmed Total Synthesis with Defined Stereochemistry: Procurement Advantage for Chemical Probe Development

The absolute stereochemistry of FR 900490 was rigorously established as (2S,3R) for the α,β-diaminobutyric acid core with (S)-configuration at the histidine-bearing carbon, confirmed by total synthesis from L-threonine, L-histidine, and L-asparagine [1]. A practical diastereoselective synthetic route was subsequently published, enabling production of FR 900490 without reliance on fungal fermentation [2]. This contrasts with FR-900483 and FR-901235, for which the primary isolation publications describe fermentation-derived material only, with synthetic routes developed later or not at all at the time of biological characterization. The availability of a defined synthetic route provides purchasers with the option of sourcing chemically synthesized material with defined stereochemical purity, reducing the batch-to-batch variability inherent in fermentation-derived natural products.

total synthesis diastereoselective synthesis chemical probe stereochemistry quality control

FR 900490 Research Application Scenarios: Myeloprotection, Fungal Metabolite Screening, and Peptide Probe Development


In Vivo Mitomycin C-Induced Myelosuppression Reversal Models

FR 900490 is the only Fujisawa FR-series compound for which in vivo reversal of MMC-induced bone marrow CFU-C depression has been explicitly reported [1]. Research groups investigating pharmacological mitigation of chemotherapy-induced myelotoxicity should select FR 900490 as the reference compound within this chemical series. Experimental protocols should replicate the 'subsequent administration' design from the original publication (MMC treatment followed by FR 900490 dosing) and quantify CFU-C recovery in bone marrow aspirates against MMC-only and vehicle controls. Note that deoxyspergualin provides an alternative mechanistic comparator for myeloprotection studies [2].

Fungal Natural Product Discovery and Biosynthetic Gene Cluster Analysis

FR 900490 is produced by Discosia sp. F-11809, a member of a rare coelomycetous fungal genus [1]. Natural product chemists engaged in fungal metabolomics or genome mining of under-explored Ascomycete lineages can use FR 900490 as an authentic standard for LC-MS-based dereplication of Discosia crude extracts, leveraging its distinct molecular formula (C₁₄H₂₂N₆O₆) and known fragmentation pattern. The published synthetic route [2] also enables preparation of isotopically labeled internal standards for quantitative metabolomics.

α,β-Diamino Acid-Containing Peptide Probe Development and SAR

The α,β-diaminobutyric acid core of FR 900490 is an unusual structural motif in natural products. Medicinal chemistry programs exploring non-proteinogenic amino acid-containing peptide mimetics can employ FR 900490 as a scaffold for structure-activity relationship (SAR) studies, leveraging the published diastereoselective synthetic route [1] to access analogs with systematic modifications at the L-Asn, diamino acid, or L-His positions. This application is enabled specifically by the availability of a defined synthesis, which is not uniformly available across the FR-series comparators.

Negative Control for NOD1/NOD2-Mediated Immunomodulation Screens

Given its structurally distinct peptide scaffold lacking the muramyl or DAP-mimetic motifs required for NOD1 and NOD2 agonism [1], FR 900490 may serve as a negative control compound in screens designed to identify NOD-pathway-dependent immunomodulators, alongside well-characterized agonists such as MDP (Nod2), FK-156, and FK-565 (Nod1) [2]. Formal confirmation of the absence of NOD agonism by FR 900490 using established reporter assays (e.g., NF-κB luciferase in NOD1/NOD2-overexpressing HEK293 cells) is a prerequisite for this application, and procurement should be planned with this validation step in the experimental workflow.

Quote Request

Request a Quote for FR 900490

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.